molecular formula C27H25ClO3 B1250535 5-Cl-AHPN

5-Cl-AHPN

Cat. No.: B1250535
M. Wt: 432.9 g/mol
InChI Key: COGZYQJUYQQUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-2-naphthalenecarboxylic acid (5-Cl-AHPN) is a synthetic adamantyl arotinoid (AdAr) derived from the parent compound AHPN (CD437). It belongs to the retinoid-related molecule (RRM) family, known for inducing apoptosis and inhibiting cancer cell proliferation through mechanisms independent of classical retinoid receptors (RARs/RXRs) . Key structural features include a 1-adamantyl group for enhanced lipophilicity and a chlorine substituent at position 5 on the naphthalene ring, which modulates its biological activity . 5-Cl-AHPN demonstrates potent anti-leukemic effects, particularly in acute myeloid leukemia (AML) and Jurkat T-cell models, with IC50 values in the low micromolar range (e.g., 3.13 μM in Jurkat cells) . Its primary mechanisms involve inhibition of IκB kinase (IKK) α/β, suppression of NF-κB signaling, and modulation of orphan nuclear receptors like SHP (small heterodimer partner) .

Properties

Molecular Formula

C27H25ClO3

Molecular Weight

432.9 g/mol

IUPAC Name

6-[3-(1-adamantyl)-4-hydroxyphenyl]-5-chloronaphthalene-2-carboxylic acid

InChI

InChI=1S/C27H25ClO3/c28-25-21-5-2-20(26(30)31)10-18(21)1-4-22(25)19-3-6-24(29)23(11-19)27-12-15-7-16(13-27)9-17(8-15)14-27/h1-6,10-11,15-17,29H,7-9,12-14H2,(H,30,31)

InChI Key

COGZYQJUYQQUPC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C6=C(C=C5)C=C(C=C6)C(=O)O)Cl)O

Synonyms

5-Cl-AHPN
6-(3'-(1-adamantyl)-4'-hydroxyphenyl)-5-chloronaphthalenecarboxylic acid

Origin of Product

United States

Comparison with Similar Compounds

3-Cl-AHPC (4)

  • Structural Differences : 3-Cl-AHPC features a chlorine substituent at position 3 on the naphthalene ring instead of position 5, altering its spatial interaction with molecular targets .
  • Activity :
    • Exhibits comparable apoptosis induction (>40-fold) in Jurkat cells to 5-Cl-AHPN but shows distinct RAR activation profiles due to chlorine positioning .
    • Synergistic effects with 5-Cl-AHPN in KG-1 AML cells, enhancing cell cycle arrest and apoptosis .
  • Mechanism : Like 5-Cl-AHPN, it inhibits IKKα/β but may differentially regulate SHP-dependent pathways due to structural variations .

AHPN (CD437, 13)

  • Structural Differences : Lacks the chlorine substituent present in 5-Cl-AHPN, reducing its potency in IKK inhibition .
  • Activity :
    • Lower anti-proliferative activity (IC50 >5 μM in Jurkat cells) compared to 5-Cl-AHPN .
    • Primarily activates RARγ, whereas 5-Cl-AHPN’s chlorine substitution reduces RAR binding, favoring NF-κB pathway inhibition .

AHPC (Adarotene, 15)

  • Structural Differences : Contains a carboxylic acid group without halogen substitutions.
  • Activity :
    • Weaker IKK inhibition (IC50 ~10 μM) compared to 5-Cl-AHPN .
    • Primarily used in differentiation therapy, contrasting with 5-Cl-AHPN’s pro-apoptotic focus .

Comparison with Functionally Similar Compounds

MX781 (Chalcone Derivative)

  • Structural Differences : Contains a chalcone group (α,β-unsaturated ketone) instead of the naphthalene-carboxylic acid moiety in 5-Cl-AHPN .
  • Activity :
    • Less potent in Jurkat cells (IC50 >5 μM vs. 3.13 μM for 5-Cl-AHPN) due to reliance on Michael addition for IKKβ inhibition, a mechanism absent in 5-Cl-AHPN .
    • MEM chain derivatives (e.g., 4b, 8c) further reduce activity, highlighting the importance of substituent chemistry .

Heterocyclic AdArs (8a, 10a)

  • Structural Differences : Replace the chalcone group with five-membered heterocycles (e.g., thiazole in 8a, pyrazine in 10a) .
  • Activity :
    • Thiazole 8a and pyrazine 10a show superior IC50 values (2.24 μM and 3.13 μM, respectively) compared to MX781, aligning with 5-Cl-AHPN’s potency .
    • Retain IKK inhibition without Michael addition, suggesting broader mechanistic flexibility .

Key Research Findings and Data Tables

Table 1: Anti-Proliferative and Apoptotic Activities in Jurkat T Cells

Compound IC50 (μM) Apoptosis Induction (Fold) Key Structural Feature
5-Cl-AHPN (14) 3.13 >40 5-Cl on naphthalene
3-Cl-AHPC (4) 2.19 >40 3-Cl on naphthalene
AHPN (13) >5.0 15–20 No halogen substituent
MX781 (5) >5.0 10–15 Chalcone group
Thiazole 8a 2.24 >40 Thiazole ring

Data compiled from .

Table 2: Mechanistic Profiles

Compound Primary Target RAR Activation NF-κB Inhibition SHP Modulation
5-Cl-AHPN IKKα/β, SHP Low High Yes
3-Cl-AHPC IKKα/β, RARγ Moderate Moderate Yes
AHPN RARγ High Low No
MX781 IKKβ (via Michael) None Moderate No

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